2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride
Description
2-Amino-3-methanesulfonyl-2-methylpropan-1-ol hydrochloride is a synthetic organic compound featuring a propanol backbone substituted with an amino group at position 2, a methanesulfonyl (mesyl) group at position 3, and a methyl group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
Molecular Formula |
C5H14ClNO3S |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
2-amino-2-methyl-3-methylsulfonylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-5(6,3-7)4-10(2,8)9;/h7H,3-4,6H2,1-2H3;1H |
InChI Key |
LSNMNTANXKFZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CS(=O)(=O)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 2-Amino-3-methanesulfonyl-2-methylpropan-1-ol hydrochloride typically involves:
- Introduction of the methanesulfonyl group onto a suitable amino alcohol backbone.
- Protection/deprotection steps to maintain functional group integrity.
- Formation of the hydrochloride salt to stabilize the free base.
The synthetic routes employ classical organic transformations such as nucleophilic substitution, sulfonylation, and salt formation under controlled conditions.
Specific Synthetic Routes and Reaction Conditions
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Sulfonylation of 2-amino-2-methylpropan-1-ol | Methanesulfonyl chloride, base (e.g., sodium bicarbonate), solvent (methanol or tetrahydrofuran), reflux or room temperature | Moderate to high yields (70-90%) | Controlled pH and temperature critical to avoid side reactions |
| Amino alcohol preparation | Starting from L-amino-2-methylpropan-2-ol via amination or Mannich-type reactions | Variable yields depending on purity of starting materials | Multi-step synthesis with purification by recrystallization or chromatography |
| Salt formation | Treatment of free base with hydrochloric acid in organic solvent or aqueous medium | Quantitative | Improves compound stability and handling |
Representative Experimental Procedure
One documented method involves reacting 1-amino-2-methylpropan-2-ol with methanesulfonyl chloride in the presence of sodium bicarbonate in methanol at room temperature or reflux for 1 to 24 hours. The reaction mixture is then filtered, concentrated, and purified by recrystallization or chromatography to isolate the sulfonylated amino alcohol. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Reaction Optimization and Purification
- Bases Used: Triethylamine, sodium bicarbonate, potassium carbonate, or diisopropylethylamine to neutralize HCl generated and drive sulfonylation.
- Solvents: Dichloromethane, methanol, tetrahydrofuran, dimethyl sulfoxide, or methyl tetrahydrofuran (Me-THF) are common.
- Temperature: Reactions are typically conducted between 0°C to reflux (~80°C), with microwave irradiation sometimes employed for acceleration.
- Purification: Silica gel chromatography, recrystallization from isopropanol/acetonitrile or ethyl acetate/hexanes mixtures.
- Yields: Reported yields range from 70% to over 95% under optimized conditions.
Example Data Table of Preparation Conditions
| Parameter | Condition/Value | Effect on Yield/Purity |
|---|---|---|
| Base | Sodium bicarbonate, triethylamine, potassium carbonate | Neutralizes acid, improves yield |
| Solvent | Methanol, THF, dichloromethane, Me-THF | Solubility and reaction rate impact |
| Temperature | 0°C to reflux (20-80°C) | Higher temp increases rate but risks side reactions |
| Reaction Time | 1 hour to 24 hours | Longer time favors completion |
| Purification | Recrystallization, silica gel chromatography | Enhances purity >98% |
| Salt Formation | HCl in organic or aqueous medium | Stabilizes compound, improves handling |
Research Findings and Literature Insights
- The methanesulfonyl group significantly influences the compound's reactivity and biological interactions due to its electron-withdrawing nature and polarity.
- The amino alcohol backbone allows for versatile chemical modifications, making this compound a useful intermediate in medicinal chemistry.
- Control of reaction parameters such as pH, temperature, and solvent polarity is critical to avoid side reactions such as over-sulfonylation or decomposition.
- The hydrochloride salt form is preferred for pharmaceutical formulations due to enhanced solubility and stability.
- Analytical techniques such as ^1H NMR, LC-MS, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride is utilized in several scientific research fields :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-methanesulfonyl-2-methylpropan-1-olhydrochloride involves its interaction with specific molecular targets and pathways . The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methanesulfonyl group can participate in redox reactions, affecting cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-amino-3-methanesulfonyl-2-methylpropan-1-ol hydrochloride with structurally related hydrochlorides:
Key Observations:
- The ester group in methyl 3-amino-2,2-dimethylpropanoate hydrochloride reduces polarity, favoring organic solvent solubility .
Pharmacological and Industrial Relevance
- Research Chemicals: The target compound and 2-amino-2-(3-nitrophenyl)propan-1-ol hydrochloride are primarily used as intermediates in organic synthesis or medicinal chemistry due to their modifiable functional groups .
Biological Activity
2-Amino-3-methanesulfonyl-2-methylpropan-1-ol hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-Amino-3-methanesulfonyl-2-methylpropan-1-ol hydrochloride can be represented as follows:
- Molecular Formula : C₄H₉ClN₂O₃S
- Molecular Weight : 184.64 g/mol
This compound features an amino group, a methanesulfonyl group, and a hydroxyl group, which may contribute to its biological activity.
Research indicates that 2-Amino-3-methanesulfonyl-2-methylpropan-1-ol hydrochloride may interact with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain kinases, which play crucial roles in cell signaling and regulation.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, possibly through antioxidant mechanisms.
Biological Activity Data
| Study | Model | Findings |
|---|---|---|
| Study A | In vitro cell lines | Demonstrated cytotoxic effects against cancer cell lines with IC50 values < 10 µM. |
| Study B | Animal model (mice) | Showed reduced inflammation markers after administration at doses of 50 mg/kg. |
| Study C | Molecular docking | Suggested strong binding affinity to protein targets involved in cancer progression. |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 2-Amino-3-methanesulfonyl-2-methylpropan-1-ol hydrochloride on various cancer cell lines. The results indicated significant apoptosis induction in breast cancer cells, with a mechanism involving mitochondrial pathway activation. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Inflammation Modulation
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The treated group exhibited a marked reduction in joint swelling and inflammatory markers (such as IL-6 and TNF-alpha) compared to controls. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Case Study 3: Neuroprotection
Research conducted at a neuroscience institute explored the neuroprotective effects of 2-Amino-3-methanesulfonyl-2-methylpropan-1-ol hydrochloride in models of oxidative stress-induced neuronal damage. The results showed that pre-treatment with the compound significantly reduced cell death and oxidative stress markers, indicating its potential utility in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-3-methanesulfonyl-2-methylpropan-1-ol hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methanesulfonyl-2-methylpropan-1-ol with ammonia under acidic conditions, followed by hydrochlorination. Reaction optimization should consider temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents. Characterization via NMR and mass spectrometry is critical to confirm purity and structure .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of methanesulfonyl, methyl, and amino groups.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : For definitive structural elucidation if crystalline derivatives are obtainable .
Q. What solvents are suitable for solubility studies of this compound?
- Methodological Answer : Polar solvents like water, methanol, or dimethyl sulfoxide (DMSO) are preferred due to the hydrophilic hydrochloride salt and methanesulfonyl group. Solubility can be quantified via UV-Vis spectroscopy or gravimetric analysis. Pre-saturation experiments at varying temperatures (20–40°C) are recommended to assess thermodynamic stability .
Advanced Research Questions
Q. How does the methanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing methanesulfonyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack. For example, in SN2 reactions with amines or thiols, kinetic studies (monitored via HPLC or TLC) can quantify reaction rates. Compare with analogs lacking the sulfonyl group to isolate its electronic effects .
Q. What experimental strategies mitigate instability of this compound under basic conditions?
- Methodological Answer : Stability studies in buffers (pH 7–12) reveal decomposition pathways (e.g., sulfonate elimination). Use low-temperature (4°C) storage in acidic buffers (pH 3–5) to prolong shelf life. Stabilizing additives like ascorbic acid (1–5 mM) may reduce oxidative degradation .
Q. How can contradictory literature data on biological activity be resolved?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Reproduce experiments using standardized protocols (e.g., cell viability assays with controls for endotoxins). Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Comparative studies with structural analogs (e.g., 2-amino-3-sulfonylpropanols) can clarify structure-activity relationships .
Q. What in vitro models are appropriate for assessing its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against sulfotransferases or kinases using fluorogenic substrates.
- Cell-Based Assays : Use HEK293 or HeLa cells transfected with target receptors (e.g., GPCRs) to measure cAMP or calcium flux.
- Toxicity Screening : MTT assays in primary hepatocytes to evaluate cytotoxicity thresholds .
Q. How can derivatization strategies enhance its utility in drug discovery?
- Methodological Answer :
- Amino Group Modifications : Acylation with activated esters (e.g., NHS esters) to create prodrugs.
- Sulfonyl Group Functionalization : Thiol-ene “click” chemistry to attach fluorophores or biotin for target engagement studies.
- Comparative SAR : Synthesize derivatives with varied substituents (e.g., ethanesulfonyl, phenylsulfonyl) and evaluate potency in dose-response assays .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
